1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with morpholino and pyrrolidinyl substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The morpholino and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the triazine derivative with o-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the urea linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Agriculture: Possible application as a herbicide or pesticide.
Materials Science: Utilization in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine core can bind to specific sites, modulating biological pathways and exerting its effects. The morpholino and pyrrolidinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Urea Derivatives: Compounds with urea linkages and various substituents.
Uniqueness
The uniqueness of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea lies in its specific combination of substituents, which may confer unique biological and chemical properties compared to other triazine or urea derivatives.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-15-6-2-3-7-16(15)22-20(28)21-14-17-23-18(26-8-4-5-9-26)25-19(24-17)27-10-12-29-13-11-27/h2-3,6-7H,4-5,8-14H2,1H3,(H2,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNCSHQGWHBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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